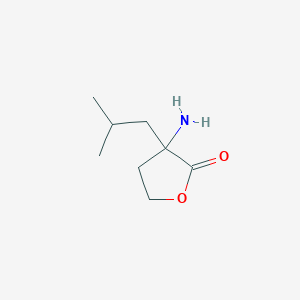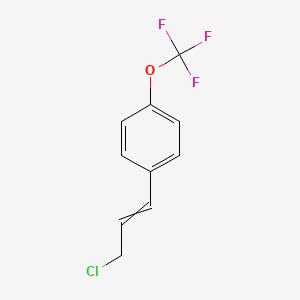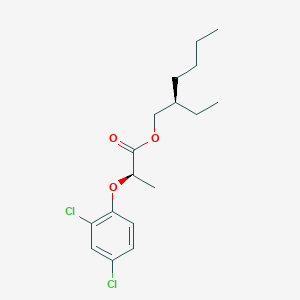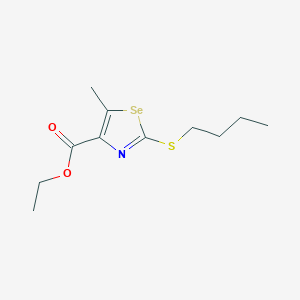![molecular formula C16H16N2O4 B12590769 4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one CAS No. 635678-29-4](/img/structure/B12590769.png)
4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Etil-3-hidroxi-6-[1-(2-nitroanilino)etilidene]ciclohexa-2,4-dien-1-ona es un compuesto orgánico complejo que pertenece a la clase de ciclohexadienonas. Este compuesto se caracteriza por la presencia de un grupo etilo, un grupo hidroxilo y un grupo nitroanilino unidos a un núcleo de ciclohexa-2,4-dien-1-ona. La estructura única de este compuesto lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Etil-3-hidroxi-6-[1-(2-nitroanilino)etilidene]ciclohexa-2,4-dien-1-ona normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la preparación del núcleo de ciclohexa-2,4-dien-1-ona. Esto se puede lograr mediante la oxidación del ciclohexadieno utilizando agentes oxidantes como el ácido m-cloroperbenzoico.
Introducción del grupo etilo: El grupo etilo se puede introducir mediante una reacción de alquilación utilizando bromuro de etilo en presencia de una base fuerte como el hidruro de sodio.
Formación del grupo nitroanilino: El grupo nitroanilino se introduce mediante una reacción de sustitución nucleofílica. Esto implica la reacción de 2-nitroanilina con el grupo etilideno en el núcleo de ciclohexa-2,4-dien-1-ona en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Etil-3-hidroxi-6-[1-(2-nitroanilino)etilidene]ciclohexa-2,4-dien-1-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo nitroanilino.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, condiciones ácidas o básicas.
Reducción: Gas hidrógeno, catalizador de paladio o borohidruro de sodio.
Sustitución: Nucleófilos fuertes como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Formación de un derivado cetónico.
Reducción: Formación de un derivado amino.
Sustitución: Formación de derivados sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-Etil-3-hidroxi-6-[1-(2-nitroanilino)etilidene]ciclohexa-2,4-dien-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en la focalización de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de tintes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de 4-Etil-3-hidroxi-6-[1-(2-nitroanilino)etilidene]ciclohexa-2,4-dien-1-ona implica su interacción con objetivos moleculares específicos. El grupo nitroanilino puede sufrir reducción para formar intermedios reactivos que interactúan con los componentes celulares. El grupo hidroxilo puede formar puentes de hidrógeno con las proteínas diana, influyendo en su actividad. La estructura general del compuesto le permite encajar en sitios de unión específicos, modulando la actividad de enzimas o receptores.
Comparación Con Compuestos Similares
Compuestos similares
4-Etil-3-hidroxi-6-[1-(4-nitroanilino)etilidene]ciclohexa-2,4-dien-1-ona: Estructura similar pero con una posición diferente del grupo nitro.
4-Metil-3-hidroxi-6-[1-(2-nitroanilino)etilidene]ciclohexa-2,4-dien-1-ona: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.
4-Etil-3-hidroxi-6-[1-(2-aminoanilino)etilidene]ciclohexa-2,4-dien-1-ona: Estructura similar pero con un grupo amino en lugar de un grupo nitro.
Singularidad
La singularidad de 4-Etil-3-hidroxi-6-[1-(2-nitroanilino)etilidene]ciclohexa-2,4-dien-1-ona radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia tanto del grupo nitroanilino como del grupo hidroxilo permite diversas interacciones con los objetivos moleculares, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
635678-29-4 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
4-ethyl-6-[C-methyl-N-(2-nitrophenyl)carbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H16N2O4/c1-3-11-8-12(16(20)9-15(11)19)10(2)17-13-6-4-5-7-14(13)18(21)22/h4-9,19-20H,3H2,1-2H3 |
Clave InChI |
CPMWAEJARHBVNF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1O)O)C(=NC2=CC=CC=C2[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)

![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12590727.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)



![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)
![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)
